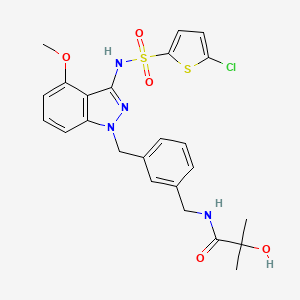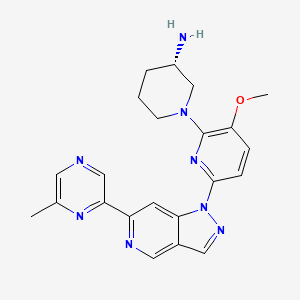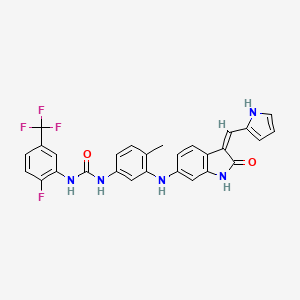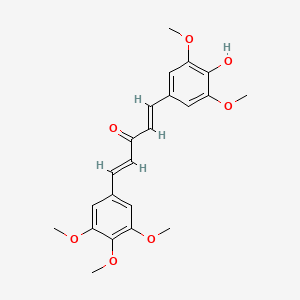
GSK2239633A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the CCR4 receptor and its role in various biological processes.
Biology: Investigated for its effects on immune cell signaling and chemotaxis.
Medicine: Explored as a potential therapeutic agent for treating asthma, allergic inflammation, and other inflammatory diseases
Industry: Utilized in the development of new drugs targeting the CCR4 receptor.
Méthodes De Préparation
La synthèse du GSK-2239633 implique plusieurs étapes, y compris la formation de l'échafaudage indazole, qui est un composant crucial du composé. La voie de synthèse implique généralement la réaction du 5-chloro-2-thiophènesulfonamide avec la 4-méthoxy-1H-indazole-1-méthanamine dans des conditions contrôlées . Les méthodes de production industrielle du GSK-2239633 ne sont pas largement documentées, mais la synthèse suit généralement des protocoles de synthèse organique standard impliquant plusieurs étapes de purification pour assurer une pureté élevée .
Analyse Des Réactions Chimiques
Le GSK-2239633 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction impliquent généralement des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles tels que l'azoture de sodium ou le cyanure de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle indazole peut conduire à la formation de dérivés indazole N-oxyde .
Applications de la recherche scientifique
Chimie : Utilisé comme composé d'outil pour étudier le récepteur CCR4 et son rôle dans divers processus biologiques.
Biologie : Investigué pour ses effets sur la signalisation des cellules immunitaires et la chimiotaxie.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de l'asthme, de l'inflammation allergique et d'autres maladies inflammatoires
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur CCR4.
Mécanisme d'action
Le GSK-2239633 exerce ses effets en se liant au récepteur CCR4, qui est principalement exprimé sur les cellules T auxiliaires 2 (Th2). Cette liaison inhibe l'interaction entre CCR4 et ses ligands, tels que la chimiokine régulée par le thymus et l'activation (TARC), bloquant ainsi les voies de signalisation en aval impliquées dans l'inflammation et le recrutement des cellules immunitaires . Le composé agit comme un antagoniste allostérique, ce qui signifie qu'il se lie à un site du récepteur distinct du site de liaison du ligand, induisant un changement conformationnel qui réduit l'activité du récepteur .
Mécanisme D'action
GSK-2239633 exerts its effects by binding to the CCR4 receptor, which is primarily expressed on T-helper 2 (Th2) cells. This binding inhibits the interaction between CCR4 and its ligands, such as thymus and activation-regulated chemokine (TARC), thereby blocking the downstream signaling pathways involved in inflammation and immune cell recruitment . The compound acts as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that reduces receptor activity .
Comparaison Avec Des Composés Similaires
Le GSK-2239633 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste du CCR4. Les composés similaires incluent :
Nemiralisib : Un inhibiteur sélectif de la phosphoinositide 3-kinase delta (PI3Kδ), également développé par GSK pour l'asthme et la BPCO.
Ces composés partagent des cibles thérapeutiques similaires mais diffèrent dans leurs mécanismes d'action spécifiques et leurs applications cliniques.
Propriétés
IUPAC Name |
N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTHHGQMUPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031224 | |
| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240516-71-5 | |
| Record name | GSK-2239633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2239633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?
A: this compound acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, this compound reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.
Q2: What evidence suggests that this compound could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?
A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, this compound effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like this compound could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)




![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)



